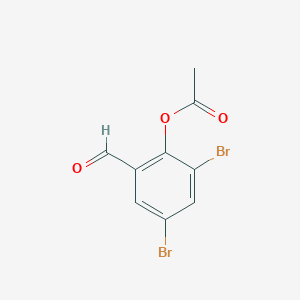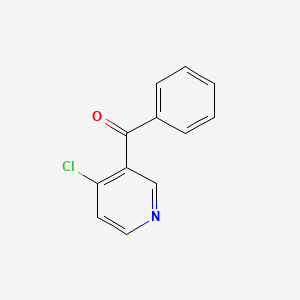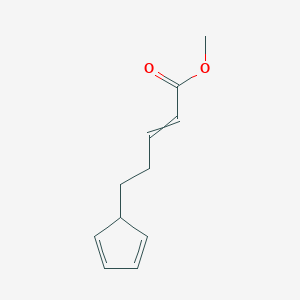
Carbamic acid, 2,5-xylyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 2,5-xylyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound is characterized by the presence of a carbamate group attached to a 2,5-xylyl group, which is a derivative of xylene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2,5-xylyl ester typically involves the reaction of 2,5-xylyl alcohol with a carbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-xylyl alcohol+carbamoyl chloride→carbamic acid, 2,5-xylyl ester+HCl
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
Carbamic acid, 2,5-xylyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Yields 2,5-xylyl alcohol and carbamic acid.
Oxidation: Produces various oxidation products, including carboxylic acids and aldehydes.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
科学的研究の応用
Carbamic acid, 2,5-xylyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, 2,5-xylyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. The molecular pathways involved may include inhibition of enzyme activity or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Carbamic acid, 2,5-xylyl ester is unique due to the presence of the 2,5-xylyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other carbamates.
特性
CAS番号 |
110047-13-7 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
(2,5-dimethylphenyl) carbamate |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3,(H2,10,11) |
InChIキー |
MDSWSNBMVSKNHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)




